molecular formula C17H31NO4 B13442294 4-cis-Decenoylcarnitine

4-cis-Decenoylcarnitine

Cat. No.: B13442294
M. Wt: 313.4 g/mol
InChI Key: OQWOHRPOYAVIOK-FJVVXJACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cis-Decenoylcarnitine is a type of acylcarnitine, specifically an ester of cis-4-decenoic acid and carnitine. Acylcarnitines are derivatives of carnitine that play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is involved in various metabolic pathways and has been studied for its potential implications in health and disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cis-Decenoylcarnitine typically involves the esterification of cis-4-decenoic acid with carnitine. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents include carboxylic acids, alcohols, and acid catalysts.

Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as enzymatic synthesis, which offers higher specificity and yield. Enzymes like lipases can be used to catalyze the esterification process under milder conditions, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-cis-Decenoylcarnitine can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.

    Reduction: Reduction reactions can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

4-cis-Decenoylcarnitine has been extensively studied for its applications in various fields:

Mechanism of Action

4-cis-Decenoylcarnitine exerts its effects primarily through its role in fatty acid transport and metabolism. It facilitates the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with various enzymes and transport proteins involved in these metabolic pathways .

Comparison with Similar Compounds

    Octanoylcarnitine: Another acylcarnitine involved in fatty acid metabolism.

    Butyrylcarnitine: Known for its role in short-chain fatty acid metabolism.

    Malonylcarnitine: Involved in the regulation of fatty acid oxidation.

Uniqueness: 4-cis-Decenoylcarnitine is unique due to its specific structure, which includes a cis-4-decenoic acid moiety. This structure influences its reactivity and interactions with enzymes, making it distinct from other acylcarnitines .

Properties

Molecular Formula

C17H31NO4

Molecular Weight

313.4 g/mol

IUPAC Name

(3R)-3-[(Z)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-10,15H,5-8,11-14H2,1-4H3/b10-9-/t15-/m1/s1

InChI Key

OQWOHRPOYAVIOK-FJVVXJACSA-N

Isomeric SMILES

CCCCC/C=C\CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCC=CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.